(2-Chloro-8-methyl-quinolin-3-ylmethyl)-(4-methoxy-benzyl)-amine
Description
Properties
IUPAC Name |
N-[(2-chloro-8-methylquinolin-3-yl)methyl]-1-(4-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c1-13-4-3-5-15-10-16(19(20)22-18(13)15)12-21-11-14-6-8-17(23-2)9-7-14/h3-10,21H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWIFPUYKQQKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CNCC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of (2-Chloro-8-methyl-quinolin-3-ylmethyl)-(4-methoxy-benzyl)-amine typically involves:
- Construction or procurement of a suitably substituted quinoline intermediate bearing a chloro group at position 2 and a methyl group at position 8.
- Introduction of a reactive methylene group at position 3 of the quinoline ring, often as a halomethyl derivative (e.g., bromomethyl or chloromethyl).
- Nucleophilic substitution of the halomethyl group with 4-methoxybenzylamine to form the target secondary amine.
Preparation of Key Intermediate: 2-Chloro-8-methyl-3-(halomethyl)quinoline
The quinoline intermediate with a halomethyl group at position 3 is crucial. Literature indicates that halomethylation at position 3 can be achieved by:
- Starting from 2-chloro-8-methylquinoline, selective bromomethylation or chloromethylation at position 3 under controlled conditions.
- Alternatively, synthesis of 3-bromomethyl-quinoline derivatives via reaction of quinoline-3-carboxaldehyde or quinoline-3-carboxylic acid derivatives with halogenating agents.
For example, a related procedure involves reacting 2-bromomethyl-4-cyano-benzoic acid methyl ester with amines in tetrahydrofuran (THF) at 0–20 °C under inert atmosphere for 16 hours to yield amine-substituted products in moderate to good yields (~56%).
Nucleophilic Substitution with 4-Methoxybenzylamine
The key step is the nucleophilic substitution of the halomethyl group on the quinoline intermediate by 4-methoxybenzylamine. This reaction is typically performed under mild conditions to avoid side reactions:
- Solvent: Commonly tetrahydrofuran (THF) or acetonitrile.
- Temperature: 0 °C to room temperature (20 °C).
- Atmosphere: Inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- Reaction time: 1.5 to 16 hours depending on conditions and scale.
- Base: Sometimes triethylamine or other organic bases are added to scavenge the released halide acid.
A representative example includes stirring a solution of 2-bromomethyl-4-cyano-benzoic acid methyl ester with 4-methoxybenzylamine in THF at 0–20 °C for 16 hours, followed by workup involving filtration, washing with water and brine, drying over sodium sulfate, and purification by column chromatography to afford the amine product in 56% yield.
Alternative Coupling Methods
Other methods reported for related quinoline amine derivatives include:
- Use of coupling reagents such as HATU in N,N-dimethylformamide (DMF) at room temperature for 2 hours to couple amines with quinoline carboxylic acid derivatives, yielding products in high yields (~88%).
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-linked quinoline amines, though this is more relevant for triazole-functionalized analogs rather than the direct amine substitution.
Reaction Conditions and Yields Summary Table
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Halomethylation of quinoline | Halogenating agent (e.g., NBS) | Not specified | Controlled (RT) | Several hours | Not specified | Formation of 3-bromomethyl intermediate |
| Nucleophilic substitution | 4-Methoxybenzylamine, triethylamine (optional) | THF or acetonitrile | 0–20 °C | 1.5–16 hours | 56–77 | Inert atmosphere recommended |
| Coupling via HATU | HATU, DIPEA | DMF | 20 °C | 2 hours | 88 | For amide coupling with quinoline acids |
Purification and Characterization
- Purification is typically achieved by silica gel column chromatography using gradients of hexane/ethyl acetate or cyclohexane/ethyl acetate.
- Characterization includes NMR (1H, 13C), LC-MS, and melting point determination.
- Yields vary depending on scale and exact conditions but generally range from moderate (56%) to high (88%).
Research Findings and Notes
- The nucleophilic substitution step is sensitive to temperature and solvent choice; lower temperatures and aprotic solvents favor higher selectivity and yield.
- Use of inert atmosphere prevents oxidation of sensitive intermediates.
- The presence of electron-donating groups such as the 4-methoxy substituent on the benzylamine enhances nucleophilicity, facilitating substitution.
- Alternative synthetic routes involving direct amide bond formation or click chemistry are reported for related quinoline derivatives but are less common for this specific amine.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-8-methyl-quinolin-3-ylmethyl)-(4-methoxy-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(2-Chloro-8-methyl-quinolin-3-ylmethyl)-(4-methoxy-benzyl)-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Chloro-8-methyl-quinolin-3-ylmethyl)-(4-methoxy-benzyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
Table 1: Structural Comparison of Key Analogous Compounds
Key Observations :
- The target compound’s quinoline core distinguishes it from quinazoline-based analogs (e.g., compounds in ), which exhibit different electronic and steric properties due to the additional nitrogen atom in the quinazoline ring.
- The chloro and methoxy groups are common motifs in antimicrobial and kinase-targeting agents, as seen in 4k and 13 .
Physicochemical Properties
Table 2: Physicochemical Data of Selected Analogs
Key Observations :
Key Observations :
- The target compound’s synthesis likely involves Pd-catalyzed cross-coupling (for quinoline core assembly) followed by amine alkylation (for the benzylamine group), similar to 4k and compound 7 .
- Microwave-assisted reactions (e.g., in ) could optimize yields for temperature-sensitive steps.
Biological Activity
Introduction
(2-Chloro-8-methyl-quinolin-3-ylmethyl)-(4-methoxy-benzyl)-amine is a complex organic compound featuring a quinoline backbone, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in pharmaceuticals, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on the latest research findings.
Chemical Structure and Properties
The molecular formula of (2-Chloro-8-methyl-quinolin-3-ylmethyl)-(4-methoxy-benzyl)-amine is C19H19ClN2O, with a molar mass of 326.82 g/mol. The compound consists of a chloro substituent at the second position and a methyl group at the eighth position of the quinoline ring, along with an amine group attached to a para-methoxybenzyl moiety. This structural diversity suggests significant potential for various biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of quinoline can possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 4.69 to 156.47 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µM) | Activity |
|---|---|---|
| (2-Chloro-8-methyl-quinolin-3-ylmethyl)-(4-methoxy-benzyl)-amine | TBD | Antimicrobial |
| 2-Aminoquinoline | 4.69 - 22.9 | Antimicrobial |
| Benzylamine | TBD | Limited activity |
| 4-Methoxybenzylamine | TBD | Anti-inflammatory |
Anticancer Potential
The anticancer properties of quinoline derivatives are well-documented, with many compounds showing efficacy in inhibiting tumor growth through various mechanisms. The ability of (2-Chloro-8-methyl-quinolin-3-ylmethyl)-(4-methoxy-benzyl)-amine to interact with specific molecular targets may lead to apoptosis in cancer cells or inhibit cancer cell proliferation .
The mechanism through which (2-Chloro-8-methyl-quinolin-3-ylmethyl)-(4-methoxy-benzyl)-amine exerts its biological effects involves binding to specific enzymes or receptors, thereby inhibiting their activity. This interaction can disrupt essential biological pathways, leading to therapeutic effects in treating infections or cancer .
Synthesis Methods
The synthesis of (2-Chloro-8-methyl-quinolin-3-ylmethyl)-(4-methoxy-benzyl)-amine typically involves multi-step organic reactions starting from simpler precursors:
- Cyclization : Formation of the quinoline core through cyclization reactions.
- Functionalization : Introduction of chloro and methoxy groups at specific positions on the quinoline ring.
- Amine Coupling : Attaching the benzyl amine moiety to complete the synthesis.
These methods can be optimized for higher yields and purity using advanced catalytic systems .
Applications
The potential applications of (2-Chloro-8-methyl-quinolin-3-ylmethyl)-(4-methoxy-benzyl)-amine span several fields:
- Pharmaceutical Development : As a lead compound for new antimicrobial and anticancer drugs.
- Chemical Probes : Utilized in biochemical research to study specific pathways or interactions.
- Agricultural Chemicals : Potential use as insecticides or herbicides if shown to possess relevant biological activity.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of similar quinoline derivatives in various biological assays:
- Antibacterial Screening : A study evaluated multiple quinoline derivatives against common bacterial strains, showing promising results with MIC values indicating effective inhibition .
- Anticancer Activity : Research focusing on quinoline-based compounds revealed their ability to induce apoptosis in cancer cell lines, suggesting a pathway for therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
